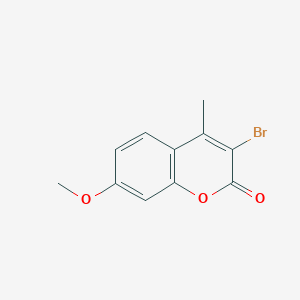

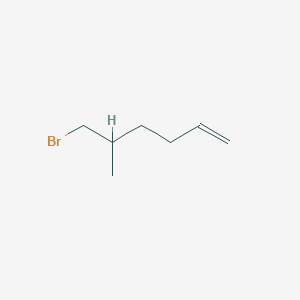

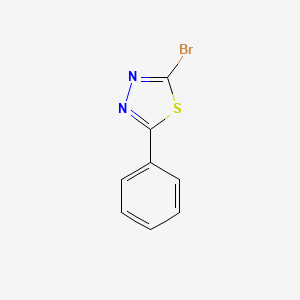

![molecular formula C12H15N B1282309 3-Benzyl-3-azabicyclo[3.1.0]hexane CAS No. 70110-45-1](/img/structure/B1282309.png)

3-Benzyl-3-azabicyclo[3.1.0]hexane

Overview

Description

3-Benzyl-3-azabicyclo[3.1.0]hexane is a compound of interest in the field of medicinal chemistry due to its unique structure and potential as a building block for drug discovery. The compound features a bicyclic skeleton with a benzyl group attached, which is a common motif in bioactive molecules. The azabicyclo[3.1.0]hexane core is particularly intriguing because it can serve as a conformationally restricted analogue of piperidine, a structure found in many pharmaceutical agents .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes and related structures has been a subject of research due to their relevance in pharmaceutical development. A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergoes intramolecular [2+2]-photochemical cyclization . Additionally, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes has been achieved through [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . Furthermore, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been reported using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.0]hexanes has been studied through X-ray crystallography, revealing an equatorial position of the N-benzyl group on the heterocycle and a common boat conformation for the bicyclic skeleton . This conformation is significant as it can influence the biological activity of the compound by affecting its interaction with biological targets.

Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexanes can undergo various chemical reactions that are useful in medicinal chemistry. For instance, they can be transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA . They can also be used to synthesize 1-azabicyclo[3.1.0]hexane-3-enes through a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride . Additionally, they can be synthesized via 1,5-C–H insertion of cyclopropylmagnesium carbenoids and can be used as frameworks for the asymmetric synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.0]hexanes are influenced by their bicyclic structure and the substituents attached to it. The presence of the benzyl group, for example, can affect the lipophilicity of the compound, which is an important factor in drug design. The reactivity of the C–H bond adjacent to the nitrogen atom in the synthesis of these compounds has been found to increase with the substitution pattern on the nitrogen, which is crucial for the design of synthetic routes . The stereochemistry of the compound is also important, as it can determine the selectivity and potency of the compound when interacting with biological targets .

Scientific Research Applications

Synthesis and Structural Analysis

- Intramolecular Reductive Cyclopropanation : The compound has been utilized in the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton. This synthesis involves intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides, yielding compounds with potential for further chemical exploration (Gensini et al., 2002).

Removal of Protecting Groups

- Polonovski Reaction and Elimination Process : Methods for the removal of benzyl-type protecting groups from 2-azabicyclo[3.1.0]hexane systems have been developed, facilitating access to secondary bicyclic cyclopropylamines for further functionalization (Wolan et al., 2011).

Electrophilic Cyclization

- Synthesis of 1-Iodo- and 1-Phenyl Selenenyl Derivatives : The compound is involved in the synthesis of ring-closure products like 1-iodo-2-aryl-3-azabicyclo[3.1.0]hexane, achieved through the reaction with iodine in the presence of potassium carbonate (Fu & Huang, 2008).

Synthesis of T-Type Calcium Channel Inhibitors

- Neuropathic Pain Treatment : 3N-substituted azabicyclo[3.1.0]hexane derivatives have been synthesized as T-type calcium channel inhibitors, showing promise in the treatment of neuropathic pain (Kim & Nam, 2016).

Pharmaceutical Synthesis

- μ Opioid Receptor Ligands : 3-Azabicyclo[3.1.0]hexane compounds have been designed as μ opioid receptor ligands, particularly for treating pruritus in dogs. They exhibit high binding affinity and selective functional activity (Lunn et al., 2012).

Novel Synthesis Methods

- Three-Component Reaction Synthesis : A novel method for synthesizing 1-azabicyclo[3.1.0]hexane-3-enes via a three-component reaction has been developed, highlighting the eco-friendly and efficient nature of this approach (Ghorbani et al., 2016).

Construction of Biologically Active Compounds

- Asymmetric Synthesis : The azabicyclo[3.1.0]hexane-1-ols framework is used in the asymmetric synthesis of biologically active compounds, leading to the creation of novel pharmacologically active products (Jida et al., 2007).

Safety And Hazards

Future Directions

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

properties

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-10(5-3-1)7-13-8-11-6-12(11)9-13/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEHGZOASMRNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522350 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.1.0]hexane | |

CAS RN |

70110-45-1 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)